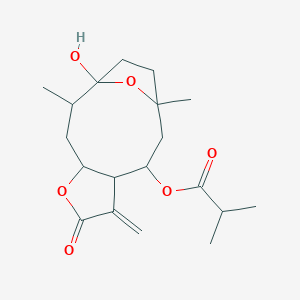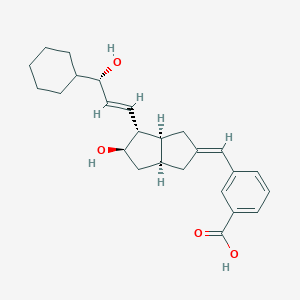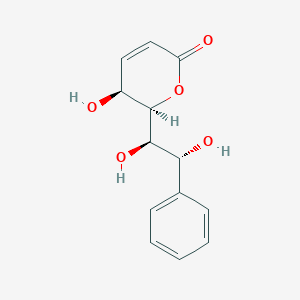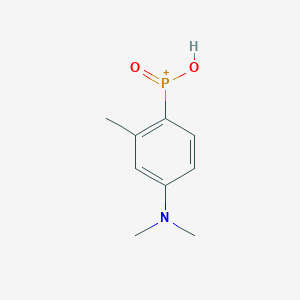
Alismol
Vue d'ensemble
Description
Alismol is a natural sesquiterpenoid . It is one of the most abundant chemical constituents identified in the ethanol extract of Alisma orientale Juzepzuk (EEAO) .
Synthesis Analysis
This compound is a sesquiterpenoid isolated from the roots of Vladimiria souliei . It has been found to inhibit interferon-γ-induced NO production in murine macrophage RAW264.7 cells . The total syntheses of this compound involve the transformation of the initial [2+2] photoadduct into an iodo xanthate or a diiodide .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . The molecular weight is 220.35 g/mol . The structure of this compound can be used as a bait for proteins that exhibit a calculated high affinity with a structural match .
Chemical Reactions Analysis
This compound has been found to reduce NO and prostaglandin E2 (PGE2) levels and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated primary and cultured microglia .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.35 g/mol . It has a molecular formula of C15H24O . The exact mass is 220.182715385 g/mol .
Applications De Recherche Scientifique
Traitement de la lésion pulmonaire aiguë
Il a été constaté qu'Alismol soulage la lésion pulmonaire aiguë (ALI) chez la souris . Il supprime l'inflammation pulmonaire en activant le facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), ce qui entraîne une diminution du niveau des neutrophiles et des molécules pro-inflammatoires, notamment le facteur de nécrose tumorale alpha (TNF-α), l'interleukine 1 bêta (IL-1β), l'interleukine 6 (IL-6), la protéine chimioattractante des monocytes 1 (MCP-1), l'interféron gamma (IFN-γ) et la cyclooxygénase 2 (COX-2) .
Activité anti-inflammatoire
This compound a montré une activité anti-inflammatoire dans un modèle murin de lésion pulmonaire aiguë (ALI) induite par le lipopolysaccharide (LPS) . Il protège les souris des symptômes ressemblant à l'ALI sans induire de cytotoxicité ou d'espèces réactives de l'oxygène (ROS) .
Activation de Nrf2
This compound active Nrf2, ce qui est associé à une diminution de l'ubiquitination de Nrf2, un mécanisme suppresseur clé de l'activité de Nrf2 . Cela conduit à l'induction de l'expression de gènes prototypes régulés par Nrf2, notamment l'hème oxygénase 1 (HO-1), la NAD (P)H : quinone oxydoréductase 1 (NQO-1) et les unités catalytiques de la ligase glutamyl cystéine (GCLC) .
Suppression des médiateurs pro-inflammatoires dans les microglies
Il a été constaté qu'this compound supprime les médiateurs pro-inflammatoires dans les microglies stimulées par le lipopolysaccharide . Il réduit les niveaux de NO et de prostaglandine E2 (PGE2) et supprime l'expression de la synthase inductible de l'oxyde nitrique (iNOS) et de la cyclooxygénase 2 (COX-2) .
Inhibition de l'activation des microglies
L'inhibition de l'activation des microglies par this compound pourrait fournir une stratégie thérapeutique potentielle pour diverses maladies neuro-inflammatoires . Il inhibe l'expression de l'ARNm et des protéines des cytokines pro-inflammatoires, notamment l'interleukine (IL)-1β, l'IL-6 et le facteur de nécrose tumorale (TNF)-α <svg class="icon
Mécanisme D'action
- Specifically, Alismol decreases cardiac output, heart rate, and left ventricular pressure. However, it increases coronary flow .
- By activating Nrf2, this compound suppresses some key features associated with acute lung injury (ALI) .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Orientations Futures
Alismol has been found to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protects mice from ALI-like symptoms . This suggests that the inhibition of microglia activation by this compound may provide a potential therapeutic strategy for various neuroinflammatory diseases .
Analyse Biochimique
Biochemical Properties
Alismol interacts with various biomolecules, including Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory molecules . It suppresses lung inflammation by activating Nrf2 and inhibiting NF-κB .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the levels of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory activity of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not induce cytotoxicity or reactive oxygen species (ROS). Unlike the ethanol extract of Alisma orientale, this compound does not suppress NF-κB activity but rather activates Nrf2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress neutrophilic lung inflammation. The effects of this compound were tested using equivalent amounts of 10 μM or 1 μM of this compound (2.20 mg/kg mouse body weight: m.b.w. or 0.22 mg/kg m.b.w.) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protect mice from ALI-like symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It induces the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .
Propriétés
IUPAC Name |
(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPJOLXWQXEJSQ-RBSFLKMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87827-55-2 | |
| Record name | Alismol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)







![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)


![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)
